molecular formula C15H23BrN2O B7932982 (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide

(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide

Cat. No.: B7932982
M. Wt: 327.26 g/mol
InChI Key: FTGBDHKWZYXBQJ-AWEZNQCLSA-N
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Description

(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide is a chiral compound with potential applications in various fields of scientific research. This compound features a bromobenzyl group, an isopropyl group, and a butyramide backbone, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-bromobenzyl bromide and (S)-3-methyl-2-aminobutanoic acid.

    Coupling Reaction: The 2-bromobenzyl bromide is reacted with (S)-3-methyl-2-aminobutanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Purification: The crude product is purified using column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions with other aromatic or aliphatic compounds to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like Dess-Martin periodinane or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiols, or other substituted benzyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets. The bromobenzyl group can engage in halogen bonding with target proteins, while the amide and isopropyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzyl bromide: A precursor in the synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide.

    N-Benzyl-2-bromoacetamide: Shares structural similarities but differs in the position of the bromine atom and the nature of the amide group.

    N-Isopropyl-3-methylbutanamide: Similar backbone but lacks the bromobenzyl group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both bromobenzyl and isopropyl groups, which confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-7-5-6-8-13(12)16/h5-8,10-11,14H,9,17H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGBDHKWZYXBQJ-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=CC=C1Br)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1Br)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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